

# Application Note: Quantification of 3-CMC Metabolites by LC-MS/MS

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## Compound of Interest

Compound Name: 2-Amino-1-(3-chlorophenyl)propan-1-one

Cat. No.: B190177

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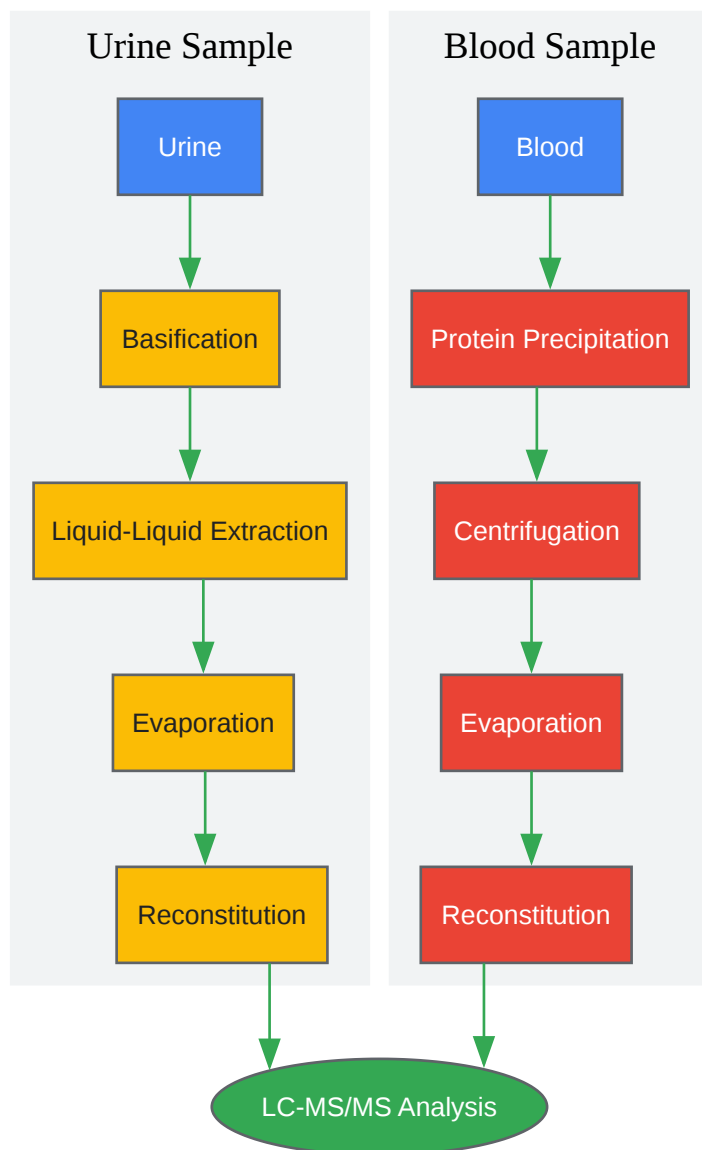
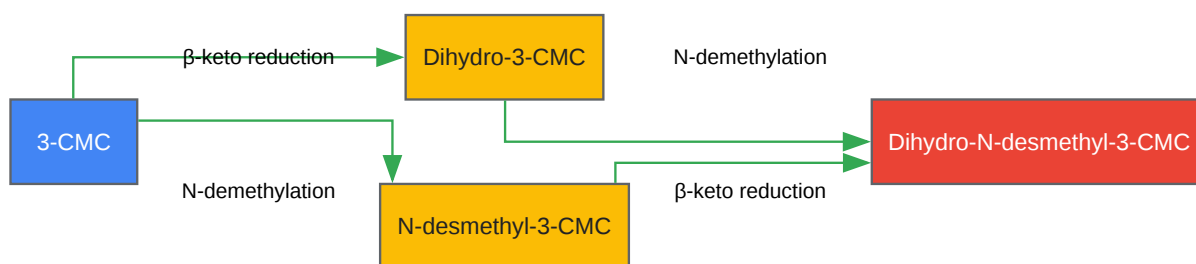
For Researchers, Scientists, and Drug Development Professionals

## Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a widely abused new psychoactive substance (NPS). Accurate and sensitive analytical methods are crucial for forensic toxicology, clinical diagnostics, and understanding the pharmacological and toxicological profile of this substance. This application note provides a detailed protocol for the quantification of 3-CMC and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolites of 3-CMC include dihydro-3-CMC, N-desmethyl-3-CMC, and dihydro-N-desmethyl-3-CMC.<sup>[1][2]</sup>

## Metabolic Pathway of 3-CMC

The metabolism of 3-CMC primarily involves reduction of the  $\beta$ -keto group and N-demethylation. The main metabolic transformations lead to the formation of two stereoisomers of dihydro-3-CMC, N-desmethyl-3-CMC, and a combination of both reactions resulting in dihydro-N-desmethyl-3-CMC.<sup>[1]</sup> These metabolites serve as important biomarkers for confirming 3-CMC consumption.



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## References

- 1. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
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